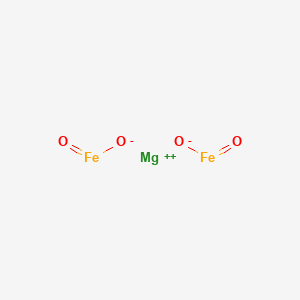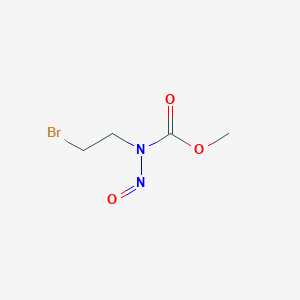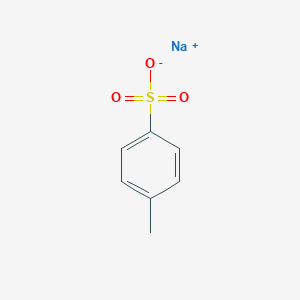
Magnesium phosphide
説明
Magnesium phosphide is an inorganic compound with the chemical formula ( \text{Mg}_3\text{P}_2 ). It appears as a yellow crystalline powder and is known for its distinctive phosphine odor. This compound is primarily used as a fumigant and insecticide due to its ability to release phosphine gas upon contact with moisture .
Synthetic Routes and Reaction Conditions:
Direct Reaction Method: this compound can be synthesized by directly reacting magnesium with red phosphorus at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. [ 3\text{Mg} + 2\text{P} \rightarrow \text{Mg}_3\text{P}_2 ]
Hydrothermal Method: This method involves reacting magnesium powder with phosphoric acid solution under high temperature and pressure conditions.
Industrial Production Methods:
- Industrial production of this compound often employs the direct reaction method due to its simplicity and efficiency. The reaction is conducted in large furnaces with controlled atmospheres to ensure the purity of the product.
Types of Reactions:
Hydrolysis: this compound reacts with water to produce phosphine gas and magnesium hydroxide. [ \text{Mg}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 2\text{PH}_3 + 3\text{Mg(OH)}_2 ]
Reaction with Acids: When this compound reacts with acids, it also produces phosphine gas along with the corresponding magnesium salt. [ \text{Mg}_3\text{P}_2 + 6\text{HCl} \rightarrow 2\text{PH}_3 + 3\text{MgCl}_2 ]
Common Reagents and Conditions:
Water and Acids: These are the most common reagents used in reactions with this compound. The reactions are typically carried out at room temperature and pressure.
Major Products:
- The primary product of these reactions is phosphine gas (( \text{PH}_3 )), which is highly toxic and flammable. Magnesium hydroxide (( \text{Mg(OH)}_2 )) and magnesium chloride (( \text{MgCl}_2 )) are also formed as by-products .
科学的研究の応用
Magnesium phosphide has several applications in scientific research and industry:
Agriculture: It is widely used as a fumigant to control pests in stored grain and other agricultural products.
Rocket Propellants: Due to its high energy release characteristics, this compound is used as a component in some rocket propellants.
Electronic Materials: Its good electrical conductivity and photoelectric properties make it useful in the preparation of electronic devices and optoelectronic components.
Ceramic Industry: this compound is used as an additive in high-temperature ceramics and refractory materials to enhance their mechanical strength and refractory performance.
作用機序
The primary mechanism by which magnesium phosphide exerts its effects is through the release of phosphine gas upon contact with moisture. Phosphine gas is highly toxic and acts as a respiratory poison, disrupting cellular respiration by inhibiting oxidative phosphorylation. This leads to cell hypoxia and ultimately, the death of the organism .
類似化合物との比較
- Aluminum Phosphide (( \text{AlP} ))
- Zinc Phosphide (( \text{Zn}_3\text{P}_2 ))
- Calcium Phosphide (( \text{Ca}_3\text{P}_2 ))
Comparison:
- Aluminum Phosphide: Similar to magnesium phosphide, aluminum phosphide releases phosphine gas upon contact with moisture. aluminum phosphide is more commonly used in fumigation due to its higher stability and ease of handling .
- Zinc Phosphide: Zinc phosphide is also used as a rodenticide and releases phosphine gas. It is less reactive compared to this compound and is often used in bait formulations .
- Calcium Phosphide: Calcium phosphide is used in signal flares and fireworks due to its ability to produce bright flames. It is less toxic than this compound but still releases phosphine gas upon contact with moisture .
This compound stands out due to its high reactivity and efficiency in releasing phosphine gas, making it highly effective as a fumigant and insecticide.
特性
IUPAC Name |
trimagnesium;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDMGXNLNDGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Mg+2].[Mg+2].[P-3].[P-3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | magnesium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034691 | |
| Record name | Magnesium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium phosphide is a white crystalline solid. It reacts violently with water and may ignite upon contact with air. It is toxic by ingestion. It is used to make other chemicals., YELLOW-TO-GREEN CRYSTALS. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Reacts with water, In water, 0.01 g/L, Solubility in water: reaction | |
| Record name | Magnesium phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.06 g/cu cm, 2.1 g/cm³ | |
| Record name | Magnesium phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Studies on isolated rat liver showed that mitochondrial oxygen uptake was inhibited by phosphine ... and that this effect was due to the reaction of phosphine with cytochrome c and cytochrome c oxidase ... Although this inhibitory in vitro effect was also shown in insects, it was found that insects severely poisoned with phosphine did not suffer any inhibition of their cytochrome system ... Phosphine was found to inhibit insect catalase though this appeared to be an indirect effect and might have been a result of phosphine toxicity rather than a cause. /Phosphine/ | |
| Record name | Magnesium phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow cubic crystals | |
CAS No. |
12057-74-8 | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3801 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium Phosphide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/magnesium-phosphide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Magnesium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium diphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q846538H9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Magnesium phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>750 °C | |
| Record name | MAGNESIUM PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0744 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















